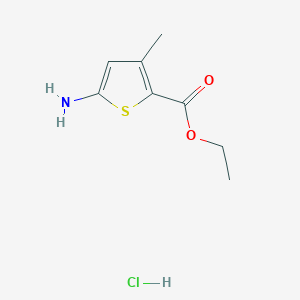

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride

Descripción

Propiedades

IUPAC Name |

ethyl 5-amino-3-methylthiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-3-11-8(10)7-5(2)4-6(9)12-7;/h4H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGUERNJHMVQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598079 | |

| Record name | Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41940-43-6 | |

| Record name | Ethyl 5-amino-3-methylthiophene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Temperature Control

Temperature plays a critical role in these reactions:

- Reflux Conditions : For reactions involving condensation and cyclization, maintaining a temperature between 70–90°C ensures complete conversion.

Solvent Selection

The choice of solvent can impact both the reaction rate and product yield:

- Ethanol : Commonly used for its ability to dissolve reactants and facilitate reactions at elevated temperatures.

Purification Techniques

Following synthesis, purification is essential to isolate the desired product from by-products and unreacted materials.

Recrystallization

Recrystallization from suitable solvents (e.g., ethanol-acetone mixtures) can help in obtaining high-purity samples by removing impurities based on solubility differences.

Chromatography

Column chromatography is often employed to further purify the compound, especially when dealing with complex mixtures resulting from multi-step syntheses.

Summary of Yields and Conditions

| Preparation Method | Yield (%) | Key Conditions |

|---|---|---|

| Gewald Reaction | Up to 80% | Reflux in ethanol (70–90°C) |

| Hydroxylamine Treatment | Up to 93% | Room temperature with sodium ethoxide |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride demonstrate potential as anticancer agents. For example, derivatives of thiophene have been shown to inhibit key proteins involved in cancer cell proliferation. The compound's ability to stabilize hypoxia-inducible factor (HIF) under low oxygen conditions suggests its role in targeting tumor microenvironments .

Case Study: HIF Stabilization

- Objective : Evaluate the effects on HIF stabilization.

- Methodology : In vitro assays were conducted on cancer cell lines treated with the compound.

- Findings : Enhanced HIF activity correlated with increased expression of target genes involved in angiogenesis and metabolism, indicating potential therapeutic benefits in solid tumors .

Neuroprotective Effects

This compound has also been investigated for neuroprotective properties. Research indicates that thiophene derivatives can modulate neuroinflammatory responses, which are critical in neurodegenerative diseases.

Case Study: Neuroinflammation Modulation

- Objective : Assess the impact on neuroinflammatory markers.

- Methodology : Animal models of neuroinflammation were treated with the compound.

- Results : Significant reduction in pro-inflammatory cytokines was observed, suggesting a protective effect against neuronal damage .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields. The compound serves as a precursor for various derivatives that may enhance biological activity.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with benzotriazol-1-ol | 85% | DMF, 24 hours |

| Esterification with ethanol | 90% | Reflux conditions |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the thiophene ring have been systematically studied to determine their effects on biological activity.

| Substituent Variation | Activity Change |

|---|---|

| Methyl group at position 3 | Increased potency against cancer cells |

| Halogen substitutions | Varied effects; some showed decreased activity |

Mecanismo De Acción

The mechanism of action of Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by substituent positions and types. Key analogues include:

Ethyl 3-Amino-5-(3-Chlorophenyl)thiophene-2-carboxylate

- Structure: A 3-chlorophenyl group at position 5 replaces the amino group in the target compound.

- Properties : Increased lipophilicity due to the chloro substituent, enhancing membrane permeability in drug candidates.

- Applications : Precursor for kinase inhibitors and antimicrobial agents .

Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate

- Structure : A benzothiophene ring replaces the thiophene core, adding aromaticity.

- Properties : Higher molecular weight (257.36 g/mol) and melting point due to extended conjugation.

- Applications : Used in optoelectronics and as a ligand in catalysis .

5-[(Methylamino)methyl]thiophene-2-carboxylic Acid Hydrochloride

- Structure: A methylaminomethyl group at position 5 and a carboxylic acid at position 2.

- Properties : The carboxylic acid improves hydrogen-bonding capacity, favoring protein-binding interactions.

- Applications : Bioactive molecule in neurotransmitter modulation .

Ethyl 5-Amino-4-cyano-3-methylthiophene-2-carboxylate

Application-Specific Differences

- Pharmaceutical Intermediates: The target compound’s amino and ester groups enable facile derivatization into amides or heterocycles, while the chloro-substituted analogue (C₁₃H₁₂ClNO₂S) is tailored for electrophilic aromatic substitution in drug synthesis .

- Material Science : Benzothiophene derivatives exhibit superior charge-transfer properties compared to thiophenes, making them ideal for organic semiconductors .

- Biological Activity: The methylaminomethyl group in C₇H₁₀ClNO₂S enhances blood-brain barrier penetration, critical for central nervous system-targeted drugs .

Stability and Handling

The hydrochloride salt form of the target compound improves crystallinity and shelf-life compared to non-ionic analogues. In contrast, cyano-substituted derivatives (e.g., C₈H₈N₂O₂S) require inert storage due to moisture sensitivity .

Actividad Biológica

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 228.27 g/mol. The compound features a thiophene ring, an amino group, and a carboxylate moiety, which contribute to its diverse reactivity and biological activity.

The synthesis of this compound typically involves the reaction of thiophene derivatives with amino acids or their esters under specific conditions. For example, one common synthetic route includes the use of benzotriazol-1-ol and carbodiimide coupling agents in polar solvents like DMF to facilitate the formation of the desired product .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in various cancer types, including breast and colon cancer. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation. For instance, it has been shown to inhibit nitric oxide synthase (NOS) enzymes, which are crucial for various cellular signaling pathways .

- Protein-Ligand Interactions : The thiophene ring structure allows for interactions with aromatic residues in proteins, enhancing binding affinity and specificity towards molecular targets.

- Hypoxia-Inducible Factor (HIF) Modulation : Studies have indicated that derivatives of thiophene compounds can stabilize HIF under hypoxic conditions, which is significant in cancer biology as HIF plays a critical role in tumor progression and metastasis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various pathogens. The results showed promising inhibitory effects on bacterial growth, particularly against resistant strains.

Study 2: Anticancer Activity

In a controlled experiment involving colon cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study suggested that this compound could be developed into an effective chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of ethyl cyanoacetate with β-ketoesters or via Gewald reactions, followed by hydrochlorination. Key steps include:

- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the hydrochloride salt.

- Purity Analysis: Validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and melting point determination (compare to literature values, e.g., ~183–185°C for analogous thiophene carboxylates ).

- Common Pitfalls: Amine oxidation or incomplete salt formation. Monitor reaction pH and use inert atmospheres (N₂/Ar) to mitigate degradation .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- Spectroscopy:

- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ adducts, ensuring molecular weight matches theoretical values (e.g., 235.7 g/mol for C₉H₁₂ClNO₂S) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen-bonding networks?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with SHELX for structure solution and refinement.

- Software Tools: Process data with WinGX for absorption corrections and ORTEP for visualizing anisotropic displacement parameters.

- Key Metrics: Analyze bond lengths (e.g., C-S in thiophene ~1.70–1.75 Å) and hydrogen-bonding interactions (N–H···Cl, O–H···O) to validate protonation states and packing motifs .

- Contradictions: If NMR suggests planar amine groups but crystallography shows pyramidal geometry, assess solvent effects or dynamic disorder .

Q. How do researchers address stability discrepancies under varying pH or temperature conditions?

Methodological Answer:

Q. What analytical methods validate the compound’s role in pharmacological or mechanistic studies?

Methodological Answer:

- Biological Assays:

- Receptor Binding: Radioligand displacement assays (e.g., for thiophene-based kinase inhibitors).

- Metabolic Stability: Use liver microsomes and LC-MS/MS to quantify half-life and metabolite formation .

- Data Interpretation: Cross-reference with structural analogs (e.g., methyl-substituted thiophenes in ) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.